Potassium 2-(1,2-oxazol-3-yloxy)acetate is a chemical compound with the molecular formula and a molecular weight of 181.19 g/mol. This compound is notable for its oxazole ring structure, which contributes to its chemical reactivity and potential biological activity. The compound is classified as a potassium salt of an oxazole derivative, commonly used in various scientific applications, including chemistry and biology.
The synthesis of Potassium 2-(1,2-oxazol-3-yloxy)acetate typically involves the reaction of 2-(1,2-oxazol-3-yloxy)acetic acid with potassium hydroxide. This reaction is performed in an aqueous medium, where potassium hydroxide acts as a base to deprotonate the acetic acid derivative, leading to the formation of the potassium salt. The product is then purified through crystallization.
Potassium 2-(1,2-oxazol-3-yloxy)acetate features an oxazole ring attached to an acetate group. The structural representation can be derived from its molecular formula and includes:
InChI=1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1
NUFSZBJCKJWCKA-UHFFFAOYSA-M
Potassium 2-(1,2-oxazol-3-yloxy)acetate can undergo several types of chemical reactions:
Reactions involving this compound often utilize:
The mechanism of action for Potassium 2-(1,2-oxazol-3-yloxy)acetate involves its interaction with specific molecular targets within biological systems. The oxazole ring is known to engage with various enzymes and receptors, potentially influencing biochemical pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways .
Potassium 2-(1,2-oxazol-3-yloxy)acetate typically appears as a white crystalline solid. Its melting point and solubility characteristics are essential for practical applications.
The compound exhibits typical properties associated with salts:
Relevant data about its reactivity includes susceptibility to oxidation and reduction reactions as previously discussed .
Potassium 2-(1,2-oxazol-3-yloxy)acetate has diverse applications across various scientific fields:
The compound's unique structural features make it a valuable tool in both research and industrial applications.
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4